Arverapamil
Overview
Description
Arverapamil is a chiral metabolite of Verapamil, a well-known calcium channel blocker. It is primarily investigated for its potential use in treating irritable bowel syndrome and diarrhea . This compound has a chemical formula of C26H36N2O4 and a molecular weight of 440.584 g/mol .
Preparation Methods
Arverapamil can be synthesized through various methods. One common approach involves the use of Verapamil as a starting material. The synthesis typically involves the following steps:
Starting Material: Verapamil
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific reagents and solvents.
Industrial Production: The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Arverapamil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound.
Scientific Research Applications
Arverapamil has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating irritable bowel syndrome and diarrhea.
Industry: This compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Arverapamil exerts its effects by inhibiting the influx of calcium ions through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells. This inhibition leads to relaxation of the blood vessels, reducing the workload on the heart and increasing the supply of blood and oxygen to the heart . The molecular targets involved include calcium channels, which play a crucial role in the regulation of calcium ion flow .
Comparison with Similar Compounds
Arverapamil is similar to other calcium channel blockers, such as Verapamil, Diltiazem, and Flunarizine. it has unique properties that distinguish it from these compounds:
Verapamil: This compound is a chiral metabolite of Verapamil and shares similar calcium channel blocking properties.
Diltiazem: Both this compound and Diltiazem are calcium channel blockers, but they differ in their chemical structure and specific applications.
Flunarizine: Flunarizine is another calcium channel blocker, but it is primarily used for migraine prevention, whereas this compound is investigated for irritable bowel syndrome and diarrhea.
Properties
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316844 | |
Record name | (R)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123932-43-4 | |
Record name | (R)-Norverapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123932-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arverapamil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123932434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arverapamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORVERAPAMIL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8P56R04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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